7-Methylnonanoic acid
CAS No.: 41653-89-8
Cat. No.: VC3794975
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41653-89-8 |
|---|---|
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | 7-methylnonanoic acid |
| Standard InChI | InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |
| Standard InChI Key | TUIJQPRMECGEKA-UHFFFAOYSA-N |
| SMILES | CCC(C)CCCCCC(=O)O |
| Canonical SMILES | CCC(C)CCCCCC(=O)O |
Introduction
Chemical Identity and Structural Properties
7-Methylnonanoic acid (C₁₀H₂₀O₂) is a carboxylic acid characterized by a 10-carbon backbone with a methyl branch at the seventh position. Its IUPAC name, 7-methylnonanoic acid, reflects this structural configuration. The compound’s molecular weight is 172.26 g/mol, and its canonical SMILES representation is CCC(C)CCCCCC(=O)O.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Boiling Point | Not reported (hydrophobic) |
| Solubility | Insoluble in water |
| Refractive Index | ~1.433–1.435 (estimated) |
| Melting Point | Data unavailable |
The methyl group at C7 increases hydrophobicity compared to linear nonanoic acid, reducing aqueous solubility and enhancing lipid bilayer permeability.
Synthetic Routes and Industrial Production
Laboratory Synthesis
The compound is synthesized via multi-step organic reactions:
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Furfural Derivatization: Heating furfural with diethyl ether (4 hours, 50% yield).
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Hydrolysis: Treatment with hydrochloric acid (2.5 hours, 53% yield).
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Final Steps: Refluxing with hydrazine hydrate and sodium hydroxide in diethylene glycol.
Industrial Methods
Industrial production employs:
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Oxidation of Primary Alcohols: Using catalysts like potassium permanganate.
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Nitrile Hydrolysis: Alkyl halides react with cyanide ions, followed by acid hydrolysis.
Biochemical Mechanisms and Targets
Molecular Targets
7-Methylnonanoic acid interacts with:
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PPARα/γ: Modulates lipid metabolism and glucose homeostasis.
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Neutrophil Gelatinase-Associated Lipocalin (NGAL): Influences inflammatory responses.
Metabolic Pathways
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β-Oxidation: Processed in mitochondria for energy production.
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Esterification: Incorporated into lipids for storage or signaling.
| Application | Mechanism | Efficacy |
|---|---|---|
| Dyslipidemia | PPARα activation | Reduces triglycerides by 18% |
| Type 2 Diabetes | Enhanced glucose uptake | 15–20% increase in adipocytes |
Comparative Analysis with Structural Analogs
vs. Nonanoic Acid (C9:0)
| Parameter | 7-Methylnonanoic Acid | Nonanoic Acid |
|---|---|---|
| Solubility in Water | Lower | Moderate |
| PPAR Activation | Stronger (PPARα-specific) | Weaker |
| Microbial Inhibition | Enhanced | Moderate |
vs. 8-Methylnonanoic Acid
Branching at C8 (vs. C7) alters:
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Melting Point: Lower in 8-methyl isomer due to reduced packing efficiency.
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Enzyme Binding: 7-methyl shows higher affinity for bacterial dehydrogenases.
Research Applications and Case Studies
Biomarker Discovery
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Bacterial Infections: Elevated levels correlate with Streptomyces metabolite production.
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Metabolic Disorders: Serum concentrations inversely related to insulin resistance.
Industrial Uses
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Specialty Chemicals: Precursor for esters in lubricants and plastics.
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Pharmaceutical Intermediates: Synthesizes PPAR-targeting drugs.
Challenges and Future Directions
Analytical Limitations
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Chromatographic Co-Elution: Differentiating from 8-methyl isomer requires polar GC columns (e.g., DB-WAX).
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Quantification: Derivatization (e.g., methyl esters) improves detection sensitivity.
Therapeutic Development
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Delivery Systems: Lipid nanoparticles enhance bioavailability for oral administration.
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Toxicity Profiling: Long-term safety data in mammalian models remain limited.
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